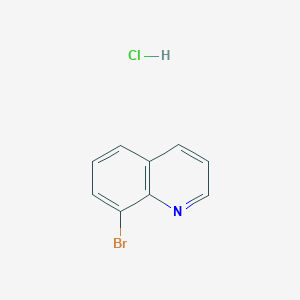

8-Bromoquinoline hydrochloride

Vue d'ensemble

Description

8-Bromoquinoline hydrochloride is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. It is widely used in the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and various industrial processes. The compound features a bromine atom attached to the quinoline ring, enhancing its reactivity and utility in organic synthesis.

Synthetic Routes and Reaction Conditions:

Bromination of Quinoline: The most common method involves the bromination of quinoline using bromine in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride at room temperature.

Sandmeyer Reaction: Another method involves the conversion of 8-hydroxyquinoline to 8-bromoquinoline using copper(I) bromide (CuBr) and hydrobromic acid (HBr).

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the desired product.

Types of Reactions:

Oxidation: 8-Bromoquinoline can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction of 8-bromoquinoline can lead to the formation of 8-bromoquinoline derivatives with reduced oxidation states.

Substitution Reactions: The bromine atom in 8-bromoquinoline can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Reduced Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

8-Bromoquinoline derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria, fungi, and viruses. For instance, derivatives of 8-hydroxyquinoline exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and have been explored for their antifungal properties as well .

Anticancer Properties

Several studies have highlighted the anticancer potential of 8-bromoquinoline derivatives. These compounds are being investigated for their ability to inhibit cancer cell proliferation across multiple types of cancer, including breast, colon, and leukemia cells. For example, a series of novel compounds incorporating 8-hydroxyquinoline moieties showed promising results in inhibiting cancer cell lines with varying degrees of effectiveness .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes linked to diseases such as Alzheimer’s. For instance, 8-bromoquinoline derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disorders . The structure-activity relationships (SAR) of these compounds suggest that modifications can enhance their potency against these enzymes .

Antiviral Applications

Recent studies have explored the antiviral capabilities of 8-bromoquinoline derivatives against various viral strains, including enteroviruses. Compounds derived from this scaffold have shown broad-spectrum antiviral activity, outperforming standard antiviral agents in some cases . The hydrochloride salt forms of these compounds improve solubility and bioavailability, further enhancing their therapeutic potential.

Industrial Applications

Material Science

In addition to biological applications, 8-bromoquinoline hydrochloride serves as a building block in the synthesis of more complex quinoline derivatives used in material science. These derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions . The unique properties conferred by the bromine atom enhance the electronic characteristics necessary for these applications.

Case Study: Anticancer Activity

A study conducted by Hirbod et al. (2017) synthesized a series of 8-hydroxyquinoline derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as lead compounds for further development .

Case Study: Antiviral Efficacy

Research published on the antiviral properties of quinoline analogues highlighted that specific derivatives effectively inhibited enterovirus D68 (EV-D68) strains with better efficacy than existing treatments like pleconaril. This emphasizes the need for further exploration of 8-bromoquinoline derivatives in antiviral drug development .

Data Summary Table

Mécanisme D'action

8-Bromoquinoline hydrochloride is compared with other similar compounds such as 8-chloroquinoline, 8-aminquinoline, and 8-quinolinylboronic acid. While these compounds share the quinoline core, the presence of different substituents (chlorine, amino group, boronic acid) imparts unique chemical properties and reactivity profiles to each compound. This compound stands out due to its enhanced reactivity and versatility in organic synthesis.

Comparaison Avec Des Composés Similaires

8-Chloroquinoline

8-Aminoquinoline

8-Quinolinylboronic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

8-Bromoquinoline hydrochloride is a derivative of quinoline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, biological activity, and pharmacological applications of this compound, focusing on recent research findings and case studies.

Synthesis of this compound

The synthesis of 8-bromoquinoline typically involves the bromination of 8-hydroxyquinoline using reagents such as N-bromosuccinimide (NBS). This process yields various brominated derivatives that exhibit enhanced biological activities compared to their parent compounds. The synthetic routes are crucial for developing compounds with specific pharmacological properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Klebsiella pneumoniae, the compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.25 |

| Acinetobacter baumannii | 0.5 | 1.0 |

Anticancer Activity

Research has shown that 8-bromoquinoline derivatives exhibit potent anticancer properties. In vitro studies against cancer cell lines such as HeLa and MCF-7 revealed IC50 values ranging from 5 to 49 µM, suggesting that these compounds are more effective than traditional chemotherapeutics like cisplatin .

Table 2: Anticancer Efficacy of 8-Bromoquinoline Derivatives

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| HeLa | 7 | More potent |

| MCF-7 | 10 | More potent |

| A549 | 10 | Comparable |

Antiviral Activity

The antiviral potential of this compound has been explored in the context of emerging viruses, including those responsible for COVID-19. Some derivatives have shown activity against dengue virus and other viral pathogens, highlighting their potential in antiviral therapy .

Case Study: Antiviral Activity Against Dengue Virus

A study synthesized several novel derivatives from 8-hydroxyquinoline and tested their efficacy against the dengue virus. The results indicated promising antiviral activity, warranting further investigation into their mechanisms and potential applications in treating viral infections .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is significantly influenced by their chemical structure. Modifications such as bromination enhance lipophilicity and electron-withdrawing characteristics, which in turn improve their interaction with biological targets. Understanding these relationships is crucial for designing more effective therapeutic agents .

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The bromine atom at position 8 is susceptible to nucleophilic displacement due to the electron-deficient nature of the quinoline ring. For example:

-

Reaction with hydrazine derivatives : Substitution of bromine with hydrazine groups (e.g., NH2-NH2) under basic conditions (e.g., NaOH, THF) yields 8-hydrazinylquinoline derivatives.

-

Cross-coupling with aryl groups : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl moieties, forming substituted quinolines .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | Hydrazine, NaOH, THF | 8-Hydrazinylquinoline | 75–85 |

| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF | 8-Arylquinoline | 90–95 |

Mono- and Dibromination

8-Bromoquinoline hydrochloride undergoes bromination at positions 5 and 7 under controlled conditions:

-

Mono-bromination : Bromine (Br₂) in acetonitrile (CH₃CN) selectively brominates position 5 .

-

Dibromination : Using excess Br₂ (2.1 equivalents) in chloroform (CHCl₃) yields 5,7-dibromoquinoline derivatives .

Electrophilic Substitution

The quinoline ring’s electron-deficient nature facilitates electrophilic substitution at positions 2, 3, and 4:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 3 .

-

Alkylation : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaOH) modify the nitrogen substituent .

Ammonification

Bromine substitution with ammonia or ammonium salts under mild conditions (e.g., NH₃, MeOH) produces 8-aminoquinoline derivatives .

Reductive Amination

Reduction of 8-bromoquinoline-2-formaldehyde with sodium borohydride (NaBH₄) in methanol forms secondary amines, such as N-((8-bromoquinolin-2-yl)methyl)(phenyl)methylamine .

Metal Chelation and Coordination Chemistry

This compound acts as a bidentate ligand, coordinating with metal ions (Cu²⁺, Zn²⁺) through the hydroxyl group and quinoline nitrogen. This property is exploited in:

-

Antimicrobial agents : Complexation with copper ions enhances antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

-

Neuroprotective agents : Chelation of Zn²⁺ and Cu²⁺ reduces amyloid-β aggregation in Alzheimer’s disease models .

Antimicrobial Activity

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22–25 | |

| 5,7-Dibromo-8-aminoquinoline | Klebsiella pneumoniae | 25–27 |

Anticancer and Antiviral Potential

Derivatives of this compound exhibit:

-

Anticancer activity : IC₅₀ values of 8.80–26.50 µM against AChE and BuChE enzymes .

-

Antiviral activity : Inhibition of viral replication in HIV-1 and HCV models .

Synthetic Pathways and Optimization

Key synthetic routes include:

Propriétés

IUPAC Name |

8-bromoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBLKYOKAULBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671870 | |

| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081803-09-9 | |

| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.